molecular formula C9H16N2O3S B8763086 Tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate

Tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate

Cat. No. B8763086
M. Wt: 232.30 g/mol
InChI Key: OXGKKJVYQKKOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate is a useful research compound. Its molecular formula is C9H16N2O3S and its molecular weight is 232.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)

InChI Key

OXGKKJVYQKKOIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-t-Butyl thiazolidine-3,4-dicarboxylate (2.0 g) was dissolved in tetrahydrofuran (10 ml), and N,N′-carbonyl diimidazole (1.4 g) was added thereto with ice-cooling. The mixture was warmed to room temperature and stirred for 6 hours. 1,4-Dioxane (10 ml) was added thereto, and the mixture was added dropwise to 28% ammonia water (40 ml) cooled on an ice bath. The mixture was warmed to room temperature and stirred for 20 hours. The reaction solution was extracted with ethyl acetate (60 ml). The organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give t-butyl 4-carbamoylthiazolidine-3-carboxylate (1.6 g, Y.:81%).
Name
3-t-Butyl thiazolidine-3,4-dicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.